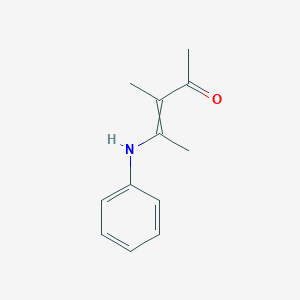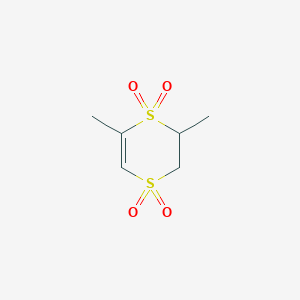![molecular formula C23H18 B14610164 Anthracene, 9-[2-(4-methylphenyl)ethenyl]- CAS No. 60949-17-9](/img/structure/B14610164.png)
Anthracene, 9-[2-(4-methylphenyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 4-methylphenyl group attached to the 9-position of anthracene via an ethenyl linkage. It is known for its unique photophysical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- typically involves the Wittig reaction. . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
化学反応の分析
Types of Reactions
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of anthraquinone derivatives.
Reduction: This reaction can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 9-[2-(4-methylphenyl)ethyl]anthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学的研究の応用
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical properties and interactions with other molecules in its environment .
類似化合物との比較
Similar Compounds
- 9-Vinylanthracene
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct photophysical properties compared to other anthracene derivatives. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics .
特性
CAS番号 |
60949-17-9 |
|---|---|
分子式 |
C23H18 |
分子量 |
294.4 g/mol |
IUPAC名 |
9-[2-(4-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C23H18/c1-17-10-12-18(13-11-17)14-15-23-21-8-4-2-6-19(21)16-20-7-3-5-9-22(20)23/h2-16H,1H3 |
InChIキー |
MOZNELUVCNFAPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)






